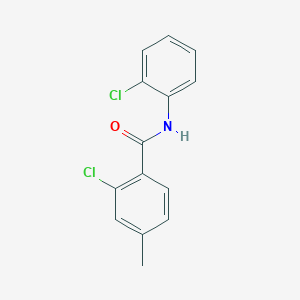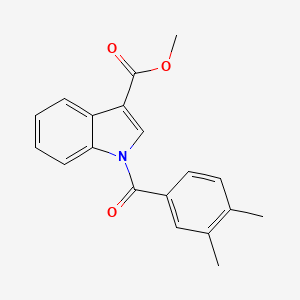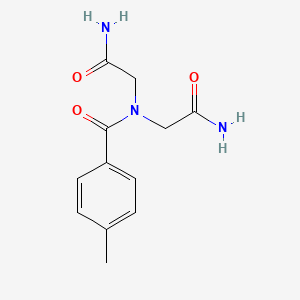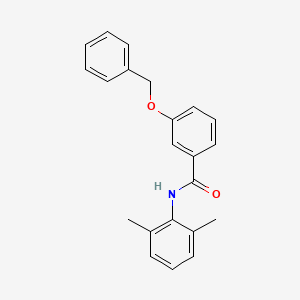
N-(2,5-difluorophenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-2-phenoxyacetamide, commonly known as DFP-10825, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFP-10825 is a small molecule that has been synthesized using various synthetic methods.
Mécanisme D'action
The mechanism of action of DFP-10825 is not fully understood. However, it has been proposed that DFP-10825 exerts its anticancer activity by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition results in the activation of tumor suppressor genes and the inhibition of oncogenes. DFP-10825 has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
DFP-10825 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce G1 phase cell cycle arrest in cancer cells, which prevents their proliferation. DFP-10825 has also been found to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for their growth and metastasis. In addition, DFP-10825 has been found to modulate the expression of various genes involved in cancer progression and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages for lab experiments. It is a small molecule, which makes it easy to synthesize and modify. It also exhibits potent anticancer activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. However, DFP-10825 has some limitations for lab experiments. It is not water-soluble, which limits its use in in vivo experiments. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
DFP-10825 has several potential future directions. It can be further modified to improve its water solubility and bioavailability. In addition, its mechanism of action can be further elucidated to optimize its therapeutic potential. DFP-10825 can also be tested in animal models to evaluate its efficacy and safety. Furthermore, DFP-10825 can be used as a lead compound for the development of novel anticancer drugs with improved efficacy and safety profiles.
Conclusion:
DFP-10825 is a novel compound with promising therapeutic potential. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of DFP-10825 and to develop it into a clinically useful drug.
Méthodes De Synthèse
DFP-10825 can be synthesized using various synthetic methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for the synthesis of DFP-10825. In this method, 2,5-difluorophenylboronic acid and 2-phenoxyacetyl chloride are coupled in the presence of a palladium catalyst and a base to yield DFP-10825.
Applications De Recherche Scientifique
DFP-10825 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. DFP-10825 has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence. In addition, DFP-10825 has been found to exhibit anti-inflammatory and neuroprotective effects.
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-10-6-7-12(16)13(8-10)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPRXTQCYIIASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)

![3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5873330.png)
![N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5873333.png)
![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B5873348.png)

![1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine](/img/structure/B5873358.png)

![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)

![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)

![4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B5873405.png)
![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)
